5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (5-F-PPSBA) is a widely used chemical compound in various scientific research applications. It is a fluorinated analogue of benzoic acid, and is a white, crystalline, odorless solid. 5-F-PPSBA is soluble in water and ethanol, and is widely used in organic synthesis. It is also used as a reagent in organic synthesis, and as a catalyst in various reactions.
Mechanism of Action
5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% acts as a catalyst in organic synthesis. It catalyzes the formation of a covalent bond between two molecules. The reaction is initiated by the formation of a nucleophilic attack on the carbonyl group of the substrate. The nucleophilic attack is followed by the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has no known biochemical or physiological effects. It is not toxic, and is not known to interact with any biological systems.
Advantages and Limitations for Lab Experiments
The main advantage of 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is that it is a relatively inexpensive and easy to use reagent for organic synthesis. It is also a highly efficient and selective catalyst for many reactions. However, it has some limitations. It is not very soluble in water, and it can be difficult to remove from the reaction mixture after the reaction is complete.
Future Directions
For the use of 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% include further development of its use as a reagent for organic synthesis, and as a catalyst for various biochemical reactions. It could also be used in drug design and medicinal chemistry, as well as in the synthesis of various biochemicals and pharmaceuticals. Additionally, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to develop new methods for the synthesis of complex organic compounds. Finally, further research could be conducted to explore the potential of 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% as a catalyst for reactions involving other molecules, such as proteins and peptides.
Synthesis Methods
5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from the reaction of 4-piperidin-1-ylsulfonylbenzene and 5-fluorobenzoic acid. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at a temperature of 0-5°C. The reaction is exothermic, and the product is isolated as a white crystalline solid.
Scientific Research Applications
5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is widely used in scientific research applications, such as drug design, medicinal chemistry, and biochemistry. In drug design, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used as a ligand for the development of new drugs. In medicinal chemistry, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used as a reagent for the synthesis of various organic compounds. In biochemistry, 5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is used as a catalyst for the synthesis of various biochemical compounds.
properties
IUPAC Name |
5-fluoro-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-14-6-9-16(17(12-14)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBIWJHPSZNQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692378 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261957-40-7 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.